Cas no 1784035-71-7 (1H-Benzimidazole-4-sulfonyl chloride)
1H-Benzimidazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1H-benzimidazole-4-sulfonyl chloride
- 1H-Benzimidazole-4-sulfonyl chloride
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- Inchi: 1S/C7H5ClN2O2S/c8-13(11,12)6-3-1-2-5-7(6)10-4-9-5/h1-4H,(H,9,10)
- InChI Key: ZKLZXVCGIJOHIF-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=CC2=C1N=CN2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 287
- XLogP3: 1.5
- Topological Polar Surface Area: 71.2
1H-Benzimidazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000307-250mg |
1H-benzimidazole-4-sulfonyl chloride |
1784035-71-7 | 98% | 250mg |
$808.12 | 2022-04-02 | |
| Alichem | A061000307-500mg |
1H-benzimidazole-4-sulfonyl chloride |
1784035-71-7 | 98% | 500mg |
$1,121.10 | 2022-04-02 | |
| Alichem | A061000307-1g |
1H-benzimidazole-4-sulfonyl chloride |
1784035-71-7 | 98% | 1g |
$1,809.94 | 2022-04-02 |
1H-Benzimidazole-4-sulfonyl chloride Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1H-Benzimidazole-4-sulfonyl chloride
1H-Benzimidazole-4-sulfonyl chloride: A Comprehensive Overview
The compound 1H-Benzimidazole-4-sulfonyl chloride (CAS No. 1784035-71-7) is a highly versatile and intriguing molecule in the field of organic chemistry. This compound, also referred to as benzimidazole sulfonyl chloride, has garnered significant attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzimidazole ring system, which is a bicyclic structure comprising two nitrogen atoms, fused with a sulfonyl chloride group. This combination imparts the compound with distinct chemical reactivity and functional versatility.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzimidazole sulfonyl chloride through diverse methodologies. One prominent approach involves the reaction of benzimidazole derivatives with sulfonylating agents under controlled conditions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. For instance, the use of sulfuryl chloride in the presence of a suitable base has been reported to afford high yields of benzimidazole sulfonyl chloride. These synthetic strategies not only highlight the molecule's accessibility but also underscore its potential for further functionalization in downstream applications.
The structural integrity of benzimidazole sulfonyl chloride lies in its ability to act as a reactive intermediate in various chemical transformations. The sulfonyl chloride group is particularly reactive, making it an excellent electrophile in nucleophilic substitution reactions. This property has been exploited in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. Recent studies have demonstrated that benzimidazole sulfonyl chloride can serve as a building block for constructing complex molecular architectures, such as heterocyclic compounds and bioactive molecules.
In terms of applications, benzimidazole sulfonyl chloride has found utility in several areas, including materials science and pharmacology. In materials science, the compound has been employed as a precursor for synthesizing advanced materials with tailored properties, such as high thermal stability and mechanical strength. Its ability to form stable covalent bonds makes it an ideal candidate for cross-linking polymers or designing hybrid materials.
In pharmacology, benzimidazole sulfonyl chloride has shown promise as a lead compound for drug discovery efforts. The benzimidazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors. Recent research has focused on modifying the sulfonyl chloride group to enhance bioavailability and target specificity. For example, substituting the sulfonyl group with bioisosteric equivalents has been explored to improve pharmacokinetic profiles while retaining biological activity.
Moreover, benzimidazole sulfonyl chloride has emerged as a valuable reagent in analytical chemistry due to its sensitivity and selectivity towards certain analytes. Its use in developing novel sensors and diagnostic tools has been reported, leveraging its reactivity towards nucleophiles or redox-active species.
From an environmental standpoint, understanding the degradation pathways of benzimidazole sulfonyl chloride is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under various environmental conditions, revealing that the compound undergoes hydrolysis under alkaline conditions to form corresponding sulfonates or other byproducts. These findings are essential for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, benzimidazole sulfonyl chloride (CAS No. 1784035-71-7) stands out as a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and application development, position it as a key player in contemporary research efforts. As ongoing studies continue to unravel its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.
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